molecular formula C7H8N2O4S B14840728 2-Hydroxy-3-sulfamoylbenzamide

2-Hydroxy-3-sulfamoylbenzamide

Cat. No.: B14840728
M. Wt: 216.22 g/mol
InChI Key: ONHDOXASAPEGPD-UHFFFAOYSA-N
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Description

2-Hydroxy-3-sulfamoylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a hydroxyl group at the second position and a sulfamoyl group at the third position on the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-sulfamoylbenzamide typically involves the condensation of 2-hydroxybenzoic acid with sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding quinones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl or sulfamoyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced benzamides.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

2-Hydroxy-3-sulfamoylbenzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfamoyl groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antiviral or anticancer activity.

Comparison with Similar Compounds

    2-Hydroxybenzamide: Lacks the sulfamoyl group, making it less versatile in certain reactions.

    3-Sulfamoylbenzamide: Lacks the hydroxyl group, affecting its binding properties and reactivity.

    2-Hydroxy-4-sulfamoylbenzamide: Has a different substitution pattern, leading to variations in its chemical and biological properties.

Uniqueness: 2-Hydroxy-3-sulfamoylbenzamide is unique due to the presence of both hydroxyl and sulfamoyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H8N2O4S

Molecular Weight

216.22 g/mol

IUPAC Name

2-hydroxy-3-sulfamoylbenzamide

InChI

InChI=1S/C7H8N2O4S/c8-7(11)4-2-1-3-5(6(4)10)14(9,12)13/h1-3,10H,(H2,8,11)(H2,9,12,13)

InChI Key

ONHDOXASAPEGPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)N)O)C(=O)N

Origin of Product

United States

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